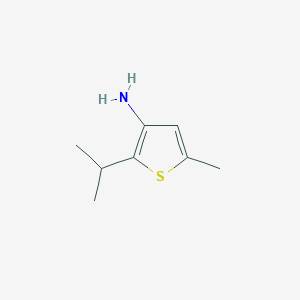
2-Isopropyl-5-methylthiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-methylthiophen-3-amine is a heterocyclic compound featuring a thiophene ring substituted with an isopropyl group and a methyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, like other thiophene derivatives, exhibits unique chemical properties that make it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-Isopropyl-5-methylthiophen-3-amine, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods: Industrial production of thiophene derivatives typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the desired derivative and its specific applications.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-5-methylthiophen-3-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-Isopropyl-5-methylthiophen-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylthiophen-3-amine involves its interaction with various molecular targets and pathways. Its biological activities are attributed to its ability to modulate enzyme activity, interact with cellular receptors, and influence cellular signaling pathways . For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Thymol (2-isopropyl-5-methylphenol): A monoterpene phenol with similar structural features but different functional groups.
2-Isopropyl-5-methylcyclohexyloxy-thiophen-5-yl-substituted Tetrapyrazinoporphyrazine: A complex thiophene derivative with unique physicochemical properties.
Uniqueness: 2-Isopropyl-5-methylthiophen-3-amine stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and biological properties. Its combination of isopropyl and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylthiophen-3-amine |
InChI |
InChI=1S/C8H13NS/c1-5(2)8-7(9)4-6(3)10-8/h4-5H,9H2,1-3H3 |
InChI Key |
CJJGXOSEFITPMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















